1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester is a bicyclic heterocyclic compound comprising a fused pyrrole and pyridine ring system. The molecule features a methyl ester group at the 2-position and a hydroxyl substituent at the 3-position of the pyrrolo[2,3-b]pyridine scaffold.
Properties
IUPAC Name |
methyl 3-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)6-7(12)5-3-2-4-10-8(5)11-6/h2-4,12H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSZBJORGQCXGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)N=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Pyrrolopyridine Precursors
The introduction of a nitro group at the 3-position of the pyrrolo[2,3-b]pyridine scaffold serves as a critical intermediate step. Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 394223-02-0) is subjected to nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. This regioselective reaction targets the 3-position due to the electron-rich nature of the pyrrole ring, yielding methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Fig. 1A).
Reaction Conditions
Reduction of Nitro to Hydroxy Group
The nitro intermediate is reduced to the corresponding hydroxy derivative using catalytic hydrogenation or chemical reductants. Palladium on carbon (Pd/C) under hydrogen atmosphere (1 atm) in methanol achieves selective reduction without affecting the ester group. Alternative methods employ tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), though this may require subsequent neutralization steps.
Optimized Protocol
Direct Hydroxylation Strategies
Electrophilic Aromatic Substitution
Direct hydroxylation at the 3-position is challenging due to competing side reactions. However, Madelung cyclization of appropriately substituted precursors offers a viable pathway. For example, treating 2-aminopyridine derivatives with potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 150°C induces cyclization to form the pyrrolopyridine core, with subsequent oxidation introducing the hydroxy group.
Key Steps
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Cyclization : t-BuOK, DMF, 150°C, 6 h
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Oxidation : Hydrogen peroxide (H₂O₂), acetic acid, 80°C, 3 h
Vilsmeier-Haack Formylation Followed by Oxidation
The Vilsmeier-Haack reaction introduces a formyl group at the 3-position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Subsequent oxidation of the aldehyde to a carboxylic acid, followed by esterification, provides an alternative route (Fig. 1B).
Procedure
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Formylation : POCl₃ (1.5 equiv), DMF (2 equiv), 80°C, 4 h
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Oxidation : NaClO₂, NaH₂PO₄, 2-methyl-2-butene, 0°C, 1 h
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Esterification : Diazomethane (CH₂N₂), ether, 0°C, 30 min
Esterification and Protective Group Chemistry
Selective Esterification of Carboxylic Acid
The methyl ester at position 2 is introduced via esterification of the corresponding carboxylic acid. Diazomethane in diethyl ether quantitatively methylates the acid without requiring acidic catalysts. Alternatively, methanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) achieves similar results.
Comparative Analysis
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| Diazomethane | CH₂N₂, Et₂O | 98% | >99% |
| Mitsunobu | MeOH, DEAD, PPh₃ | 85% | 95% |
Protection of Reactive Sites
To prevent undesired reactions during nitration or hydroxylation, the 1H-pyrrolo[2,3-b]pyridine core is often protected. The 2-(trimethylsilyl)ethoxy methyl (SEM) group is introduced using SEM chloride (SEMCl) and sodium hydride (NaH) in tetrahydrofuran (THF). Deprotection with tetrabutylammonium fluoride (TBAF) restores the free amine.
SEM Protection Protocol
Comparative Evaluation of Synthetic Routes
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester and related compounds:
Key Comparisons :
Substituent Effects: The 3-hydroxy group in the target compound likely increases polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate . This could improve aqueous solubility, a critical factor in drug design. Thieno[2,3-b]pyridine analogs (e.g., CAS 111043-01-7) replace the pyrrole ring with a thiophene, enhancing lipophilicity and altering metabolic stability .
Synthetic Accessibility :
- Yields for pyrrolo[2,3-c]pyridine derivatives (e.g., 71% for 5-chloro, 80% for 5-methoxy) suggest that substituent electronic effects influence reaction efficiency. Electron-donating groups (e.g., methoxy) may facilitate higher yields compared to electron-withdrawing groups (e.g., chloro) .
Functionalization Potential: The 3-formyl derivative (CAS 1204475-76-2) demonstrates the utility of reactive sites for further chemical modifications, such as condensation reactions, which are less feasible in the 3-hydroxy analog without additional protection/deprotection steps .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester (CAS No. 58563191) is a compound of significant interest due to its diverse biological activities. This compound belongs to the pyrrolopyridine family, which has been recognized for its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₉H₈N₂O₃
- Molecular Weight : 178.17 g/mol
- CAS Number : 58563191
Biological Activity Overview
The biological activities of 1H-Pyrrolo[2,3-b]pyridine derivatives have been extensively studied. Key areas of activity include:
- Inhibition of Phosphodiesterases (PDEs) : Certain derivatives exhibit selective inhibition of PDE4B, which is implicated in inflammatory responses and central nervous system (CNS) disorders. For instance, a study highlighted that a derivative showed significant inhibition of TNF-α release from macrophages under pro-inflammatory conditions .
- Antitumor Activity : Compounds within this class have been evaluated for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are often overexpressed in various cancers. One study reported that specific derivatives demonstrated potent inhibitory effects against FGFR1, FGFR2, and FGFR3, suggesting their potential as anticancer agents .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating pathways associated with neuroinflammation and neuronal survival. This is particularly relevant in the context of neurodegenerative diseases .
The mechanisms through which 1H-Pyrrolo[2,3-b]pyridine derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : By targeting PDEs, these compounds can alter intracellular cAMP levels, influencing various signaling pathways involved in inflammation and cell proliferation.
- Receptor Modulation : Interaction with FGFRs can disrupt aberrant signaling pathways in tumor cells, leading to reduced proliferation and increased apoptosis.
- Anti-inflammatory Action : The ability to inhibit TNF-α release highlights the anti-inflammatory potential of these compounds, making them candidates for treating inflammatory conditions.
Case Studies
Several studies have focused on the biological evaluation of this compound and its derivatives:
- Study on PDE4B Inhibition : A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated for their PDE4B inhibitory activity. The most potent compound showed significant efficacy in reducing inflammatory cytokine levels in vitro .
- FGFR Inhibition Study : Research demonstrated that specific derivatives could effectively inhibit FGFR signaling pathways in cancer cell lines. These findings suggest that these compounds could serve as lead candidates for further development in cancer therapy .
Data Table: Summary of Biological Activities
Q & A
Q. Advanced Research Focus
- Catalytic Limitations : Palladium catalysts are costly and generate heavy-metal waste. Recent work explores iron- or nickel-based catalysts for greener synthesis .
- C-H Functionalization : Direct functionalization of the pyrrolopyridine core (e.g., via photoredox catalysis) avoids pre-functionalized intermediates .
- Continuous Flow Systems : Improve scalability and reduce reaction times for multi-step syntheses .
How can researchers design analogs to improve pharmacokinetic properties?
Q. Advanced Research Focus
- Ester Bioisosteres : Replacing the methyl ester with trifluoroethyl or pivaloyloxymethyl groups enhances metabolic stability .
- Prodrug Strategies : Phosphonate or glycoside prodrugs mask the hydroxyl group, improving oral bioavailability .
- LogP Optimization : Introducing fluorine atoms or alkyl chains balances solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
